![molecular formula C13H9N5O B2896017 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 860784-91-4](/img/structure/B2896017.png)
2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile
説明
The compound “2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile” is a derivative of quinazoline . Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazoline and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction of 2-Cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride can create a series of novel pyrazolo[1,5-a]pyrimidine derivatives .
Molecular Structure Analysis
Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have caused universal concerns due to their widely and distinct biopharmaceutical activities . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Chemical Reactions Analysis
The compound “this compound” can enter into condensation reactions with the formation of various polyheterocyclic pyrazole derivatives . The reaction of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-carbonitrile with some 1,3-Dielectrophilic Agents can lead to new heterocyclisation reactions .
科学的研究の応用
Synthesis and Structural Characterization
Formation of Pyrazoloquinazolines : The reaction of similar compounds with beta-cycloketols leads to the formation of hexahydropyrazoloquinazolines, highlighting a method for synthesizing novel compounds with potential applications in various fields (Dotsenko et al., 2018).
Novel Pyrazoloquinazoline Derivatives : A study detailed the synthesis of new pyrazoloquinazoline derivatives via cyclocondensation, leading to the creation of various polyheterocyclic compounds (Ragab, Metwally, & Mohamed, 2017).
DFT Calculations and Characterization : Treatment of certain ketones with aminopyrazoles and other compounds produced fused quinazoline derivatives, with DFT computational studies carried out to understand the molecular properties (Mohamed, Abdel-Latif, & Ahmed, 2020).
Advanced Material Applications
Photovoltaic Properties : The photovoltaic properties of certain quinoline derivatives were studied, indicating potential applications in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties : Analysis of the structural and optical properties of similar quinoline derivatives thin films revealed insights into their potential use in various technological applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
作用機序
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been reported to target cyclin-dependent kinases (cdks) and have shown antitumor properties .
Mode of Action
It’s known that the compound can react with active methylene reagents, leading to the formation of respective 2-oxopyridine derivatives . This reaction involves a 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Biochemical Pathways
Related compounds such as pyrazolo[1,5-a]pyrimidines have been reported to inhibit cdks, which play a crucial role in cell cycle regulation . Inhibition of these kinases can lead to cell cycle arrest and apoptosis, thereby exerting an antitumor effect .
Pharmacokinetics
The bioavailability parameters of similar compounds have been predicted in silico .
Result of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have shown to induce cell cycle arrest and apoptosis in cancer cells .
生化学分析
Biochemical Properties
2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These interactions are crucial as MAPKs are involved in regulating cell growth, differentiation, and apoptosis. The compound’s ability to bind to these kinases suggests its potential as a therapeutic agent in diseases where MAPK pathways are dysregulated.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells . This inhibition can lead to reduced expression of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects. Additionally, the compound’s impact on gene expression and cellular metabolism highlights its potential in altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of MAPKs by binding to their active sites, thereby preventing the phosphorylation and activation of downstream targets . This inhibition disrupts the signaling cascade, leading to altered cellular responses. Furthermore, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors such as NF-κB, which plays a pivotal role in regulating immune and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biological activity over extended periods . Its degradation products and their potential effects on cellular function require further investigation. Long-term studies have shown that the compound can sustain its inhibitory effects on MAPKs and NF-κB, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without noticeable toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism can lead to the formation of active or inactive metabolites, which may contribute to its overall pharmacological effects
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biological effects. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding, which determine its localization and accumulation in specific organs.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and transcription factors . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its specificity and efficacy in targeting cellular pathways.
特性
IUPAC Name |
2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O/c14-5-4-10-8(6-15)13-16-7-9-11(18(13)17-10)2-1-3-12(9)19/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTULYFDTAJUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=C(C(=NN23)CC#N)C#N)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331868 | |
| Record name | 2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860784-91-4 | |
| Record name | 2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895934.png)
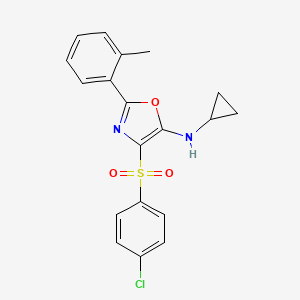

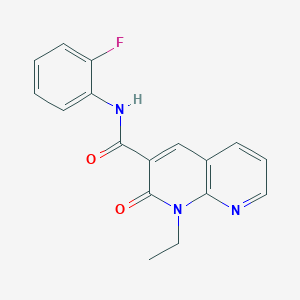
![N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide](/img/structure/B2895939.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)
![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)
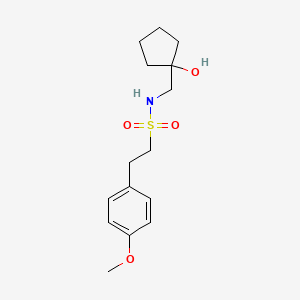
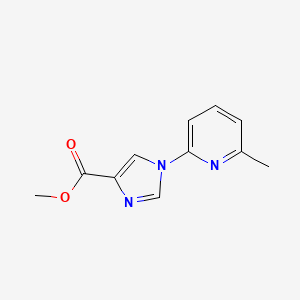

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)
![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)
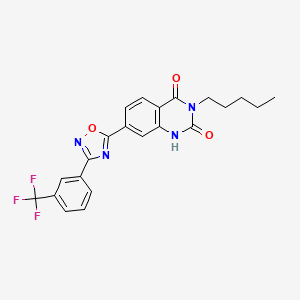
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)